N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
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Overview
Description
N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxyethyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-methoxyethylamine.
Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable protecting group to form an intermediate compound.
Purine Ring Formation: The protected intermediate is then subjected to cyclization reactions to form the purine ring structure.
Deprotection and Final Coupling: The protecting group is removed, and the resulting intermediate is coupled with 2-methoxyethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes:
Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction efficiency.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[(2-methoxyethyl)amino]acetamide
- N-{4-[(4-[Bis(2-methoxyethyl)amino]-6-{[2-(4-fluorophenyl)ethyl]amino}-1,3,5-triazin-2-yl)amino]phenyl}acetamide
Uniqueness
N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine stands out due to its unique combination of a fluorophenyl group and a methoxyethyl group attached to the purine ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRPDEGUDVTVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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